6-Amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile
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Overview
Description
6-Amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as amino, fluorophenyl, and trifluoromethoxy phenyl groups. These substitutions confer specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-Amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.
Substitution Reactions:
Addition of Trifluoromethoxy Phenyl Group: The trifluoromethoxy phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.
Final Modifications:
Chemical Reactions Analysis
6-Amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonitrile group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used to introduce various substituents.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 6-Amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA and RNA can lead to antiviral and anticancer activities .
Comparison with Similar Compounds
Similar compounds to 6-Amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile include other pyrimidine derivatives such as:
6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile: Known for its anti-inflammatory properties.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Studied for its anti-HIV activity.
Various indole derivatives: These compounds exhibit a range of biological activities, including antiviral, anticancer, and antimicrobial properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F4N5O2/c20-12-3-1-11(2-4-12)10-26-16-15(9-24)27-18(29)28(17(16)25)13-5-7-14(8-6-13)30-19(21,22)23/h1-8,10H,25H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYCNTSIEWHRAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=C(N(C(=O)N=C2C#N)C3=CC=C(C=C3)OC(F)(F)F)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F4N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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